Boc-D-Phe(3-CN)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

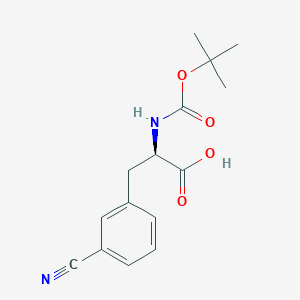

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDHMZKOPOWFE-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427323 | |

| Record name | Boc-D-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-56-3 | |

| Record name | 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-D-Phe(3-CN)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Phe(3-CN)-OH: A Versatile Building Block in Peptide and Medicinal Chemistry

Foreword: The Strategic Incorporation of Non-canonical Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug development and biochemical research, the use of non-canonical amino acids (ncAAs) has transcended academic curiosity to become a cornerstone of innovative therapeutic design. These meticulously engineered building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides and peptidomimetics, addressing inherent limitations of their natural counterparts such as metabolic instability and constrained conformational diversity. Among these, Boc-D-Phe(3-CN)-OH , a protected derivative of D-3-cyanophenylalanine, has emerged as a molecule of significant interest.

This technical guide provides an in-depth exploration of this compound, intended for researchers, medicinal chemists, and professionals in the field of drug discovery. We will delve into its chemical and physical properties, synthesis, and its strategic application in peptide synthesis. Furthermore, we will explore its potential role in the design of novel therapeutics, particularly in the context of enzyme inhibition, providing a comprehensive resource for the scientific community.

Core Compound Analysis: this compound

This compound is a derivative of the non-proteinogenic amino acid D-phenylalanine. It is characterized by two key modifications:

-

A tert-butyloxycarbonyl (Boc) protecting group on the α-amino functionality. This acid-labile protecting group is fundamental in stepwise peptide synthesis, preventing unwanted polymerization and allowing for controlled chain elongation.[1][2]

-

A cyano (-CN) group at the meta-position (position 3) of the phenyl ring. This electron-withdrawing group imparts unique steric and electronic properties to the amino acid side chain, influencing molecular interactions and conformational preferences of the resulting peptide.

The D-configuration of the chiral center is another critical feature. Peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, a crucial attribute for increasing the in vivo half-life of peptide-based therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Chemical Name | (2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [3] |

| Synonyms | Boc-D-3-Cyanophenylalanine, Boc-m-Cyano-D-Phe-OH | [4] |

| CAS Number | 205445-56-3 | [4][5] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [3][5] |

| Molecular Weight | 290.31 g/mol | [3][5] |

| Appearance | White to off-white solid/powder | N/A |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Soluble in organic solvents such as DMF and methanol | N/A |

| Storage | Store at 2-8°C | [6] |

Synthesis and Purification: A Strategic Approach

The synthesis of this compound is a multi-step process that can be logically divided into two key stages: the synthesis of the core amino acid, D-3-cyanophenylalanine, followed by the protection of its α-amino group with the Boc moiety.

Synthesis of D-3-Cyanophenylalanine

The introduction of a cyano group onto the phenyl ring of phenylalanine can be achieved through several synthetic strategies. A common and effective approach involves the cyanation of a halogenated precursor, such as 3-bromo-D-phenylalanine.

Caption: Palladium-catalyzed cyanation of 3-bromo-D-phenylalanine.

Experimental Protocol: Palladium-Catalyzed Cyanation of 3-Bromo-D-phenylalanine

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-D-phenylalanine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or a mixture of THF and water.

-

Addition of Reagents: Add a cyanide source, such as zinc cyanide (Zn(CN)₂) (0.6-1.0 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.25-0.5 eq).

-

Catalyst Introduction: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq) and a phosphine ligand like triphenylphosphine (PPh₃) (0.04-0.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-120°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield D-3-cyanophenylalanine.

Boc Protection of D-3-Cyanophenylalanine

The protection of the α-amino group is a standard procedure in peptide chemistry. The use of di-tert-butyl dicarbonate (Boc₂O) is a widely adopted and efficient method.[2][7]

Caption: Boc protection of D-3-cyanophenylalanine.

Experimental Protocol: Boc Protection of D-3-Cyanophenylalanine

-

Dissolution: Dissolve D-3-cyanophenylalanine (1.0 eq) in a mixture of an organic solvent (e.g., dioxane, THF, or tert-butanol) and water.

-

Basification: Add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (2.0-3.0 eq) to the solution and stir until the amino acid is fully dissolved.

-

Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl or citric acid solution).

-

Extraction and Isolation: Extract the acidified aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl strategy is a well-established method for SPPS.

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Experimental Protocol: Incorporation of this compound in Boc-SPPS

This protocol assumes a manual SPPS procedure and may be adapted for automated synthesizers.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) that has the first amino acid attached and its N-terminal Boc group removed.

-

Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50% v/v) for 20-30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM followed by a neutralization wash with a solution of diisopropylethylamine (DIEA) in DCM (e.g., 5% v/v).

-

Coupling:

-

In a separate vessel, pre-activate this compound (2-4 eq. relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of DIEA in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., HF or TFMSA) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification: The crude peptide is then precipitated, washed with cold diethyl ether, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Role in Drug Discovery and Development: A Focus on DPP-IV Inhibition

The unique structural features of this compound make it an attractive building block for the design of novel therapeutic agents. The incorporation of a cyanophenylalanine moiety can influence the peptide's conformation and its interaction with biological targets.

A particularly promising area of application is in the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as GLP-1. Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release, making it a validated target for the treatment of type 2 diabetes.[8][9]

Many known DPP-IV inhibitors feature a proline or a proline-mimetic structure, often with a cyano group that can form a reversible covalent bond with the catalytic serine residue of the enzyme. While direct evidence of this compound being used in a marketed DPP-IV inhibitor is not available, its structural motifs are highly relevant to the design of new inhibitors. The cyanophenylalanine moiety can serve as a P1 residue, with the cyano group acting as a "warhead" that interacts with the active site.

Caption: Hypothetical interaction of a 3-cyanophenylalanine-containing inhibitor with the DPP-IV active site.

The D-configuration of the amino acid can also contribute to a more favorable binding orientation within the enzyme's active site and enhance the metabolic stability of the inhibitor. Researchers can strategically incorporate this compound into peptide or small molecule scaffolds to explore novel chemical space for potent and selective DPP-IV inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for peptide and medicinal chemistry. Its unique combination of a Boc-protected D-amino acid and a meta-substituted cyano group provides chemists with a powerful tool to create peptides and peptidomimetics with enhanced stability and tailored biological activity. The protocols and insights provided in this guide aim to facilitate its effective use in the laboratory.

The future application of this compound is promising, particularly in the realm of drug discovery. Further exploration of its role in the design of enzyme inhibitors, beyond DPP-IV, and as a conformational constraint in bioactive peptides will undoubtedly lead to the development of novel therapeutic candidates. As our understanding of structure-activity relationships continues to evolve, the strategic use of such non-canonical amino acids will remain at the forefront of innovation in the pharmaceutical sciences.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Boc- D -Phe-OH = 99.0 TLC sum of enantiomers 18942-49-9 [sigmaaldrich.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. waltersport.com [waltersport.com]

- 9. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-D-Phe(3-CN)-OH: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and peptide science, the use of non-natural amino acids has become a cornerstone for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. Among these, Boc-D-Phe(3-CN)-OH, or N-tert-butoxycarbonyl-3-cyano-D-phenylalanine, has emerged as a particularly valuable building block. Its unique structural features—a D-configured alpha-carbon, a bioisosteric cyano group on the phenyl ring, and the acid-labile Boc protecting group—offer a powerful combination for the rational design of sophisticated peptide and small molecule drug candidates.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its applications in drug discovery, with a focus on its role as an inhibitor of key physiological enzymes.

Part 1: Core Molecular Profile

Chemical Structure and Nomenclature

This compound is a derivative of the natural amino acid phenylalanine. The "Boc" prefix indicates the presence of a tert-butoxycarbonyl protecting group on the alpha-amino group. The "D" designates the stereochemistry at the alpha-carbon, which is the opposite of the naturally occurring L-amino acids. The "(3-CN)" specifies a cyano (-C≡N) group at the meta-position of the phenyl ring.

-

IUPAC Name: (2R)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1]

-

Molecular Weight: 290.31 g/mol [1]

-

Synonyms: Boc-D-3-Cyanophenylalanine, Boc-3-cyano-D-phenylalanine, (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Physical Form | Typically an off-white to white solid or powder. | |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and dimethylformamide. | [3] |

| Purity | Commercially available with purity typically ≥98% (HPLC). | [4] |

| Computed XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Part 2: Synthesis and Purification

The synthesis of this compound follows the general principles of amino acid protection. The key step is the reaction of D-3-cyanophenylalanine with a Boc-donating reagent.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure for the Boc protection of an amino acid and can be adapted for the synthesis of this compound.

-

Dissolution: Dissolve D-3-cyanophenylalanine in a mixture of a suitable organic solvent (e.g., 1,4-dioxane or acetone) and an aqueous solution of a base (e.g., sodium hydroxide or triethylamine).[5][6]

-

Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) dropwise while stirring vigorously. Allow the reaction to proceed overnight at room temperature.[5]

-

Workup: Acidify the reaction mixture to a pH of 2-3 with an aqueous solution of potassium bisulfate or dilute hydrochloric acid. This step protonates the carboxylic acid and any unreacted amino groups.[5]

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.[5]

-

Purification:

-

Crystallization: Concentrate the dried organic phase under reduced pressure to obtain a crude product, which may be an oil or a solid. Crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can yield the pure product.[7][8]

-

Column Chromatography: If crystallization is not effective, the crude product can be purified by silica gel column chromatography using a gradient of methanol in chloroform or a similar solvent system.[6]

-

Part 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data (Expected)

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the α- and β-protons of the amino acid backbone, and the aromatic protons of the 3-cyanophenyl ring.[9][10] |

| ¹³C NMR | A characteristic signal for the nitrile carbon (~110-125 ppm), signals for the carbonyl and quaternary carbons of the Boc group, and signals for the carbons of the amino acid backbone and the aromatic ring. |

| FTIR | A sharp, intense absorption band for the C≡N stretch of the nitrile group (typically 2220-2240 cm⁻¹ for aromatic nitriles).[7][11][12] Characteristic absorptions for the N-H and C=O stretching of the Boc-carbamate and the C=O stretching of the carboxylic acid will also be present. |

| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (290.31 g/mol ).[13] |

Part 4: Applications in Drug Discovery and Peptide Synthesis

The unique structural attributes of this compound make it a highly valuable tool in the development of novel therapeutics.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-based solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the N-terminus, which can be cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), while the peptide remains anchored to the solid support.[14][15] The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptides.[16]

Caption: A simplified workflow for the incorporation of this compound in Boc-SPPS.

Biological Activity and Therapeutic Potential

The cyano group of this compound is a key pharmacophore that can interact with the active sites of various enzymes. This makes it a valuable component in the design of enzyme inhibitors.

Derivatives of 3-cyanophenylalanine have been identified as potent inhibitors of cysteine cathepsins, particularly Cathepsin K.[17] Cathepsin K is a cysteine protease that plays a crucial role in bone resorption by degrading type I collagen.[14] Overactivity of Cathepsin K is implicated in osteoporosis.[14][18]

Mechanism of Action: The nitrile group of the cyanophenylalanine moiety can form a reversible covalent bond with the catalytic cysteine residue in the active site of the cathepsin, leading to inhibition of its proteolytic activity.[17]

Caption: Simplified signaling pathway of Cathepsin K in bone resorption and its inhibition.[5][8]

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[19] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes.[19][20] The nitrile functionality present in this compound is a common feature in many potent DPP-4 inhibitors.

Caption: Simplified schematic of DPP-4's role in GLP-1 inactivation and its inhibition.[17][19][21]

Experimental Protocol: In Vitro Cathepsin K Inhibition Assay (Fluorometric)

This protocol provides a framework for assessing the inhibitory potential of compounds derived from this compound against Cathepsin K.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5, containing DTT and EDTA).

-

Cathepsin K Enzyme: Dilute purified human Cathepsin K to the desired concentration in the assay buffer.

-

Substrate: Prepare a stock solution of a fluorogenic Cathepsin K substrate (e.g., Z-Gly-Pro-Arg-AMC).

-

Test Compound: Prepare a stock solution of the inhibitor (derived from this compound) in DMSO and perform serial dilutions.[22][23]

-

-

Assay Procedure:

-

In a 96-well black microplate, add the assay buffer and the serially diluted test compound.

-

Add the diluted Cathepsin K enzyme to each well (except for the blank).

-

Pre-incubate the plate at 37°C for a specified time.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the fluorophore, e.g., 360/460 nm for AMC).[24][25]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[23]

-

Conclusion

This compound is a highly versatile and valuable building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a D-amino acid scaffold, a bioisosteric cyano group, and a convenient protecting group provides a powerful platform for the design and synthesis of novel peptides and small molecules with enhanced therapeutic properties. The demonstrated utility of the 3-cyanophenylalanine moiety in the inhibition of key enzymes such as Cathepsin K and DPP-4 underscores its potential for the development of new treatments for a range of diseases, including osteoporosis and type 2 diabetes. This guide serves as a comprehensive resource to facilitate the effective application of this compound in advancing the frontiers of medicinal chemistry.

References

- 1. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. buenmar.com [buenmar.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 18. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 20. [PDF] Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]

- 21. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]

A Comprehensive Technical Guide to the Synthesis of 3-Cyano-D-phenylalanine Derivatives

This guide provides an in-depth exploration of the synthetic routes to 3-cyano-D-phenylalanine and its derivatives, compounds of significant interest in medicinal chemistry and drug development. As unnatural amino acids, they serve as valuable building blocks for creating peptides with enhanced stability, modified receptor binding affinities, and unique therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights into the synthesis, purification, and characterization of these important molecules.

The Strategic Importance of 3-Cyano-D-phenylalanine in Modern Drug Discovery

The incorporation of unnatural amino acids into peptide-based therapeutics is a powerful strategy to overcome the limitations of their natural counterparts, such as poor metabolic stability and low bioavailability. The D-configuration of 3-cyano-D-phenylalanine inherently confers resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[1] The introduction of a cyano group at the meta-position of the phenyl ring offers several advantages:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the cyano group can influence the overall electronic and steric profile of the peptide, potentially altering its conformation and binding affinity to target receptors or enzymes.[1]

-

A Versatile Chemical Handle: The cyano group can serve as a synthetic handle for further chemical modifications, allowing for the creation of a diverse range of derivatives.

-

Spectroscopic Probe: The cyano group can act as an infrared (IR) spectroscopic probe to investigate peptide-membrane interactions and local microenvironments.

These unique characteristics make 3-cyano-D-phenylalanine and its derivatives highly valuable in the design of novel therapeutics, particularly in the development of enzyme inhibitors and receptor agonists/antagonists.[2]

Key Synthetic Strategies for 3-Cyano-D-phenylalanine

The synthesis of optically pure 3-cyano-D-phenylalanine presents a significant challenge due to the need for precise control over both the introduction of the cyano group and the stereochemistry at the α-carbon. The primary approaches can be broadly categorized into chemical synthesis and enzymatic/chemoenzymatic methods.

Chemical Synthesis Approaches

Chemical synthesis offers versatility and scalability but often requires careful protection and deprotection strategies to avoid racemization. Two of the most prominent methods for introducing the cyano group are the Sandmeyer reaction and palladium-catalyzed cyanation.

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[3][4] This approach would commence with a 3-amino-D-phenylalanine precursor.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis begins with a suitably protected 3-amino-D-phenylalanine derivative to prevent unwanted side reactions with the amino and carboxyl groups.

-

Diazotization: The formation of the diazonium salt is typically carried out at low temperatures (0-5 °C) using sodium nitrite and a strong acid (e.g., HCl) to ensure the stability of the diazonium intermediate.

-

Cyanation: The displacement of the diazonium group with a cyanide nucleophile is catalyzed by a copper(I) cyanide salt.[5] The use of a copper catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4]

Experimental Workflow: Sandmeyer Reaction

Caption: Workflow for the Sandmeyer reaction synthesis of 3-cyano-D-phenylalanine.

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency and functional group tolerance.[6] The cyanation of an aryl halide, such as 3-bromo-D-phenylalanine, is a powerful method for the synthesis of 3-cyano-D-phenylalanine.

Causality Behind Experimental Choices:

-

Precursor: A protected 3-bromo-D-phenylalanine derivative is the ideal starting material. The bromine atom serves as an excellent leaving group for the palladium-catalyzed coupling.

-

Catalyst System: A palladium catalyst, often in combination with a phosphine ligand, is essential for the catalytic cycle. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.[7]

-

Cyanide Source: Various cyanide sources can be employed, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II). The use of less toxic and more manageable cyanide sources is a key consideration in modern synthetic chemistry.[8]

Experimental Protocol: Palladium-Catalyzed Cyanation of N-Acetyl-3-bromo-D-phenylalanine Methyl Ester (Generalized)

-

Reaction Setup: To a flame-dried Schlenk flask, add N-acetyl-3-bromo-D-phenylalanine methyl ester (1.0 equiv), potassium cyanide (1.2 equiv), palladium(II) acetate (0.05 equiv), and a suitable phosphine ligand (e.g., Xantphos, 0.1 equiv).

-

Solvent and Degassing: Add anhydrous, degassed solvent (e.g., DMF or dioxane). Degas the reaction mixture by bubbling with argon for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Chemical Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | 3-Amino-D-phenylalanine | NaNO₂, HCl, CuCN | Well-established, cost-effective | Use of potentially unstable diazonium salts, safety concerns with cyanide |

| Palladium-Catalyzed Cyanation | 3-Bromo-D-phenylalanine | Pd catalyst, ligand, cyanide source | High yields, broad functional group tolerance | Cost of palladium catalyst and ligands, potential for heavy metal contamination |

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The use of enzymes can provide direct access to the desired enantiomer with high optical purity, often under mild reaction conditions.

Phenylalanine ammonia lyases (PALs) catalyze the reversible amination of cinnamic acids to form phenylalanine derivatives.[9] While wild-type PALs typically exhibit high selectivity for the L-enantiomer, protein engineering has enabled the development of PAL variants with switched enantioselectivity, capable of producing D-amino acids.[10]

Causality Behind Experimental Choices:

-

Starting Material: The synthesis would begin with 3-cyanocinnamic acid.

-

Enzyme: An engineered PAL variant with D-selectivity is crucial for this transformation.

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a specific pH and temperature to ensure optimal enzyme activity and stability. High concentrations of ammonia are required to favor the amination reaction.

Experimental Workflow: Enzymatic Synthesis using Engineered PAL

Caption: Enzymatic synthesis of 3-cyano-D-phenylalanine using an engineered PAL.

A powerful chemoenzymatic strategy involves the coupling of a PAL-catalyzed amination with a deracemization process. This one-pot approach can achieve high yields and excellent optical purity of the D-phenylalanine derivative.[11]

The Core Principle:

-

A PAL enzyme (which may have low stereoselectivity) is used to convert a cinnamic acid derivative to a racemic or near-racemic mixture of the D- and L-amino acids.[9]

-

An L-amino acid deaminase (LAAD) selectively oxidizes the L-enantiomer to the corresponding imino acid.[11]

-

A non-selective chemical reducing agent, such as ammonia-borane, reduces the imino acid back to the racemic amino acid.[11]

This cyclic process continuously removes the L-enantiomer, leading to the accumulation of the desired D-enantiomer with high enantiomeric excess.

Data Summary: Enzymatic and Chemoenzymatic Approaches

| Method | Starting Material | Key Biocatalyst(s) | Advantages | Disadvantages |

| Engineered PAL | 3-Cyanocinnamic Acid | D-selective PAL variant | High enantioselectivity, mild reaction conditions, environmentally friendly | Availability of suitable engineered enzymes, potential for low reaction rates |

| Chemoenzymatic Deracemization | Cinnamic Acid Derivative | PAL, L-amino acid deaminase | High yield and optical purity, one-pot process | Requires multiple enzymes and a chemical reductant, process optimization can be complex |

Purification and Characterization

The purification of 3-cyano-D-phenylalanine and its derivatives is critical to ensure their suitability for downstream applications, particularly in peptide synthesis and biological assays.

Purification Techniques

-

Crystallization: This is a common method for purifying the final product, often by adjusting the pH of the solution to the isoelectric point of the amino acid.

-

Chromatography: High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative purification of amino acids and their derivatives.[12] Ion-exchange chromatography can also be employed to separate the product from charged impurities.

Spectroscopic Characterization

The structure and purity of the synthesized compounds must be confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations for 3-Cyano-D-phenylalanine |

| ¹H NMR | Aromatic protons in the meta-substituted pattern, signals for the α-proton and β-protons of the amino acid backbone. |

| ¹³C NMR | A signal for the cyano carbon (around 118-120 ppm), distinct signals for the aromatic carbons, and signals for the α-carbon, β-carbon, and carboxyl carbon. |

| FT-IR | A characteristic sharp absorption band for the C≡N stretch (around 2220-2240 cm⁻¹), as well as absorptions for the amino and carboxyl groups. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |

Conclusion and Future Perspectives

The synthesis of 3-cyano-D-phenylalanine and its derivatives is a dynamic field that leverages both classical and modern synthetic methodologies. While chemical synthesis offers versatility, enzymatic and chemoenzymatic approaches are gaining prominence due to their high selectivity and sustainability. The continued development of novel biocatalysts through protein engineering will undoubtedly expand the toolbox for the efficient and environmentally friendly production of these valuable building blocks. As our understanding of the role of unnatural amino acids in modulating peptide properties grows, so too will the demand for robust and scalable synthetic routes to compounds like 3-cyano-D-phenylalanine, paving the way for the next generation of peptide-based therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of d‐ and l‐Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

The Cyano Group in Unnatural Amino Acids: A Small Moiety with Expansive Roles in Chemical Biology and Drug Discovery

An In-Depth Technical Guide

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptides and proteins has revolutionized our ability to probe and manipulate biological systems. Among the diverse functionalities introduced, the cyano group (–C≡N) stands out for its unique combination of small size, potent electronic properties, and versatile reactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted roles of cyano-containing UAAs. We will explore their synthesis, delve into the physicochemical properties conferred by the nitrile moiety, and detail their applications as precision spectroscopic probes, covalent enzyme inhibitors, and versatile building blocks in medicinal chemistry. This document synthesizes field-proven insights and detailed methodologies to serve as a practical resource for harnessing the power of the cyano group in modern biochemical research.

Introduction: The Unassuming Power of the Nitrile

Unnatural amino acids are powerful tools that expand the chemical repertoire of proteins beyond the canonical 20 amino acids, enabling the introduction of novel chemical handles, biophysical probes, and therapeutic warheads. The cyano group, a simple nitrile functionality, is a particularly compelling functional group in UAA design. Its small steric footprint minimizes perturbation of native protein structure, yet its strong electron-withdrawing nature and unique vibrational properties impart significant and useful characteristics.

This guide will navigate the journey of cyano-containing UAAs from their chemical synthesis to their sophisticated applications. We will cover:

-

Synthesis: Foundational and modern methods for creating these valuable molecules.

-

Spectroscopic Probes: How the nitrile's unique vibration serves as a sensitive reporter of local protein environments.

-

Enzyme Inhibition: The nitrile's role as an electrophilic "warhead" in the design of covalent inhibitors.

-

Protein Engineering: Methods for site-specifically incorporating these UAAs into proteins to unlock new functions.

Synthesis of Cyano-Containing Unnatural Amino Acids

The accessibility of cyano-containing UAAs is paramount to their widespread use. Several robust synthetic strategies have been developed, ranging from classical organic reactions to modern enzymatic methods.

The Strecker Synthesis: A Cornerstone of Amino Acid Preparation

First reported in 1850, the Strecker synthesis remains a fundamental and versatile method for preparing α-amino acids.[1][2] The reaction proceeds in two main stages: the formation of an α-aminonitrile from an aldehyde, ammonia, and a cyanide source, followed by the hydrolysis of the nitrile to a carboxylic acid.[3][4][5]

The choice of starting aldehyde (R-CHO) directly determines the side chain of the resulting amino acid. The classical approach gives a racemic mixture of α-amino acids, but modern variations have been developed that employ chiral auxiliaries or asymmetric catalysts to achieve enantioselectivity.[1]

Reaction Mechanism:

-

The aldehyde reacts with ammonia to form an imine.

-

A cyanide ion then performs a nucleophilic attack on the imine carbon, forming an α-aminonitrile.[6]

-

Subsequent hydrolysis of the nitrile group, typically under acidic conditions, yields the final α-amino acid.[3][4]

Due to the high toxicity of hydrogen cyanide (HCN) gas, laboratory and industrial syntheses commonly use safer, solid reagents like potassium cyanide (KCN) or sodium cyanide (NaCN) in conjunction with ammonium chloride (NH₄Cl).[3]

This protocol describes a representative first stage of the Strecker synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting aldehyde (1.0 eq) in methanol.

-

Reagent Addition: Add ammonium chloride (NH₄Cl, 1.2 eq) and potassium cyanide (KCN, 1.2 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Execution: Seal the flask and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions typically run for 24-48 hours.

-

Work-up: Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude α-aminonitrile can be purified by flash column chromatography.

-

Hydrolysis (Step 2): The purified α-aminonitrile is then subjected to hydrolysis (e.g., by refluxing in 6M HCl) to yield the final amino acid.

Enzymatic Synthesis

Biocatalytic methods offer an environmentally friendly and highly selective alternative for synthesizing cyano-UAAs. Certain oxidases can catalyze the formation of an imine from a primary amine, which can then be trapped by a cyanide ion to form an α-aminonitrile.[7][8] This enzymatic cyanation can be coupled with a nitrilase in a cascade reaction to produce the final unnatural α-amino acid in an aqueous system.[7][8] This approach is particularly valuable for generating optically active products.

The Cyano Group as a Spectroscopic Reporter

Perhaps the most widespread application of cyano-containing UAAs is as site-specific infrared (IR) probes to study protein structure and dynamics.[9][10]

A Unique Window in the IR Spectrum

The C≡N triple bond stretching vibration absorbs in a spectral region (approximately 2200-2260 cm⁻¹) that is largely transparent for native proteins.[9][11] This provides a clean observational window, free from the overwhelming background of protein amide bands, allowing the signal from a single, site-specifically incorporated nitrile probe to be detected and analyzed.[9][10]

The Vibrational Stark Effect (VSE): A Molecular Electric Field Meter

The vibrational frequency of the nitrile group is exquisitely sensitive to its local environment.[9][12] Specifically, it is influenced by the local electric field projected onto the C≡N bond axis.[11][13] This phenomenon is known as the Vibrational Stark Effect (VSE).[13][14][15] By measuring the shift in the C≡N stretching frequency (ν_CN), one can quantitatively map the electric fields within a protein's active site or at a protein-protein interface.[13][14]

A key parameter is the Stark tuning rate (Δμ) , which calibrates the sensitivity of the probe's frequency to the electric field.[13][15] This value can be experimentally measured and allows for the conversion of a frequency shift into a direct measure of the local electric field.[13]

The ν_CN is also sensitive to hydrogen bonding and solvent polarity.[12][14][16] For instance, the frequency shifts to a higher wavenumber (a "blueshift") when moving from a hydrophobic environment (like a protein core) to a polar, aqueous environment.[12] This sensitivity allows researchers to track changes in solvation, such as those occurring during protein folding or ligand binding.[12]

| Probe Molecule | Environment | C≡N Frequency (cm⁻¹) | Stark Tuning Rate (cm⁻¹/(MV/cm)) |

| p-Cyanophenylalanine (PheCN) | Water (H₂O) | ~2241 | ~0.7 |

| p-Cyanophenylalanine (PheCN) | Tetrahydrofuran (THF) | ~2231 | ~0.7 |

| Cyanoalanine (AlaCN) | Water (H₂O) | ~2260 | Not specified |

| Cyanoalanine (AlaCN) | Tetrahydrofuran (THF) | ~2250 | Not specified |

| (Data synthesized from sources[12][15]) |

Incorporation and Analysis of Nitrile Probes

To be used as a probe, the cyano-UAA must be incorporated at a specific site within a target protein. This can be achieved through several methods:

-

Nonsense Suppression: This powerful genetic method utilizes an orthogonal tRNA-aminoacyl tRNA synthetase pair to read through a stop codon (e.g., the amber codon, TAG) and insert the desired UAA during protein translation in living cells.[17][18]

-

Post-Translational Modification: A nitrile probe can be chemically attached to a protein after it has been synthesized. A common strategy is the alkylation of a native cysteine residue with a nitrile-containing reagent.[19]

Caption: Workflow for IR analysis using a cyano-UAA probe.

The Cyano Group in Medicinal Chemistry

The unique electronic properties of the cyano group make it a valuable component in drug design, particularly in the development of enzyme inhibitors.

An Electrophilic Warhead for Covalent Inhibition

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophilic residues in an enzyme's active site, most commonly the thiol group of cysteine.[20][21] This forms a covalent adduct, leading to potent inhibition of the enzyme.[20][21][22] Nitrile-containing compounds have thus emerged as an important class of "warheads" for covalent inhibitors.[20][21][23]

A key advantage of the nitrile warhead is that its reactivity can be tuned. Depending on the surrounding chemical structure, the resulting covalent bond can be either reversible or irreversible.[20]

-

Reversible Inhibition: The thioimidate adduct formed with cysteine can be hydrolyzed, restoring the active enzyme. This reversibility can be advantageous in reducing off-target effects and improving the safety profile of a drug.[20][22] Many inhibitors of cysteine proteases, such as cathepsins, utilize reversible nitrile warheads.[24]

-

Irreversible Inhibition: In other contexts, particularly when the nitrile is part of a Michael acceptor system (e.g., in cyano-acrylamides), it can promote the formation of a stable, irreversible covalent bond.[20][25]

Caption: Mechanism of reversible covalent inhibition by a nitrile warhead.

Bioisosterism and Pharmacokinetic Improvement

Beyond its role as a covalent warhead, the cyano group is frequently used in medicinal chemistry as a bioisostere for other functional groups. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to mimic carbonyl groups or other polar functionalities.[20] Furthermore, the introduction of a nitrile can favorably modulate a compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.[20]

Advanced Applications and Future Directions

The versatility of the cyano group and related functionalities continues to inspire novel applications.

Fluorescent Probes

While most cyano-UAAs are used as IR probes, some possess intrinsic fluorescence. For example, 4-cyanotryptophan is a blue fluorescent UAA with a high quantum yield and long fluorescence lifetime.[26][27] Its incorporation into proteins provides a minimally perturbing fluorescent reporter to study protein structure and dynamics, offering an alternative to larger fluorescent protein tags.[26]

Bioorthogonal Chemistry

The concept of "click chemistry" involves reactions that are rapid, high-yielding, and biocompatible.[28] While the nitrile group itself is not typically used in classic click reactions, the closely related isocyanide (or isonitrile) group is. Isocyanides undergo rapid [4+1] cycloaddition reactions with tetrazines in aqueous media, providing a powerful bioorthogonal ligation strategy for labeling biomolecules in living systems.[29][30][31] Additionally, light-triggered "photoclick" chemistry can generate highly reactive nitrile imine intermediates from tetrazole precursors, which then rapidly react with alkenes.[32]

Conclusion

The cyano group, though one of the smallest functional groups, imparts a remarkable array of capabilities to unnatural amino acids. From their straightforward synthesis via the Strecker reaction to their sophisticated use as molecular-level electric field reporters, cyano-UAAs have become indispensable tools for the modern researcher. Their role as tunable covalent warheads in enzyme inhibitors continues to drive innovation in drug discovery, offering pathways to more selective and effective therapeutics. As synthetic and genetic incorporation methods continue to advance, the applications for these powerful building blocks in chemical biology, protein engineering, and materials science will undoubtedly continue to expand, solidifying the cyano group's status as a small but mighty player in the world of biochemical innovation.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile groups as vibrational probes: calculations of the CN infrared absorption line shape of acetonitrile in water and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Vibrational Stark effects calibrate the sensitivity of vibrational probes for electric fields in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. annualreviews.org [annualreviews.org]

- 15. smoldyn.nfshost.com [smoldyn.nfshost.com]

- 16. Vibrational solvatochromism of nitrile infrared probes: beyond the vibrational Stark dipole approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]

- 19. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 28. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 29. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 31. Exploring isonitrile-based click chemistry for ligation with biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Boc-D-Phe(3-CN)-OH in Medicinal Chemistry

An In-depth Technical Guide

A Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative for Unnatural Amino Acids

In the landscape of modern drug discovery, the twenty canonical amino acids represent but the opening chapter of a much larger story. The strategic incorporation of unnatural amino acids (UAAs) has become a cornerstone of medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of native peptides and small molecules.[1][] UAAs allow for the precise tailoring of pharmacological properties, enabling the development of therapeutics with enhanced stability, improved target selectivity, and novel mechanisms of action.[3][4] This guide focuses on a particularly potent UAA, Boc-D-Phe(3-CN)-OH (N-(tert-butoxycarbonyl)-3-cyano-D-phenylalanine), a building block whose unique structural attributes have made it a valuable asset in the synthesis of innovative therapeutic agents.[5][6] We will dissect its molecular advantages, explore its core applications, and provide a technical framework for its effective use in drug development programs.

A Molecular Rationale: The Intrinsic Advantages of this compound

The efficacy of this compound is not a matter of chance; it is a direct result of the synergistic interplay between its three key structural motifs. Each component is deliberately designed to address a specific challenge in medicinal chemistry.

-

The D-Amino Acid Core: The most fundamental challenge for peptide-based therapeutics is their rapid degradation by endogenous proteases, which are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-phenylalanine, confers exceptional resistance to proteolysis, significantly extending the biological half-life of the parent molecule.[7][8][9] This change in chirality is one of the most effective strategies for enhancing peptide stability.[10]

-

The 3-Cyano-Phenyl Side Chain: The cyano (-C≡N) group at the meta-position of the phenyl ring is the key to the molecule's unique functionality. This potent electron-withdrawing group modulates the electronic properties of the side chain, creating new opportunities for molecular interactions. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor, while the nitrile moiety itself can serve as a reactive "warhead" for forming covalent or pseudo-covalent bonds with enzyme targets, a critical feature for potent and durable inhibition.[11]

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a standard amine-protecting group in peptide synthesis.[12] Its role is to prevent unwanted side reactions at the N-terminus during the coupling of the carboxylic acid, ensuring precise control over the peptide sequence assembly.[13] It is reliably removed under acidic conditions, which do not compromise the integrity of the growing peptide chain.

Caption: Key structural components of this compound and their corresponding advantages.

Core Application: Engineering Potent Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A primary and highly successful application of the cyanophenylalanine motif is in the development of inhibitors for Dipeptidyl Peptidase IV (DPP-4).[14][15] DPP-4 is a serine protease that inactivates incretin hormones (GLP-1 and GIP), which are essential for glucose-dependent insulin secretion.[16][] Inhibiting DPP-4 prolongs the action of these hormones, making it a validated therapeutic strategy for type 2 diabetes.[18][19]

Causality of Experimental Choice: Early DPP-4 inhibitors were peptidomimetic and required features that could both bind to the active site and disable the catalytic serine residue. The cyanopyrrolidine scaffold, a structural analog of the proline residue recognized by DPP-4, became a major focus of research.[11] The nitrile group in these inhibitors acts as an electrophilic warhead, which is attacked by the hydroxyl group of the catalytic serine (Ser630). This forms a stable, reversible covalent imidate adduct, leading to potent and long-lasting enzyme inhibition.[11] The incorporation of a D-amino acid scaffold, like that in this compound, provides the necessary proteolytic resistance for an orally administered drug.

Self-Validating System: The clinical success of DPP-4 inhibitors like Vildagliptin and Saxagliptin, which are built upon the cyanopyrrolidine core, validates this entire approach.[11] The mechanism of covalent modification of the catalytic serine by the cyano group has been confirmed through extensive biochemical and structural studies, providing a solid, evidence-based foundation for designing new inhibitors based on this principle.

Experimental Protocol: A Foundational Peptide Coupling Step

This protocol details the standard procedure for coupling this compound to a resin-bound amine, a fundamental step in the solid-phase peptide synthesis (SPPS) of a peptidomimetic inhibitor.

-

Resin Preparation & Deprotection:

-

Swell the amine-functionalized resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all traces of piperidine and byproducts.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve this compound (3.0 eq) in DMF.

-

Add a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq).[20]

-

Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA) (6.0 eq), to the solution.[13][21]

-

Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Wash:

-

Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless) indicates the successful consumption of all free primary amines and the completion of the coupling reaction.

-

Once complete, filter the resin and wash thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

-

Caption: Standard workflow for a solid-phase peptide synthesis coupling cycle.

Expanding the Scope: Structure-Activity Relationship (SAR) Insights

The principles that make this compound effective in DPP-4 inhibitors can be extrapolated to other targets. Its ability to confer stability and introduce unique interactions is broadly applicable. For instance, in designing antagonists for G-protein coupled receptors (GPCRs), replacing a native L-phenylalanine with D-Phe(3-CN) can simultaneously block enzymatic degradation and introduce new hydrogen bonding or dipole interactions within the receptor binding pocket, dramatically enhancing potency.

Table 1: Illustrative SAR Data for a Hypothetical Peptide Antagonist

| Compound ID | Key Residue Modification | Proteolytic Half-Life (t½, min) | Target Binding Affinity (Ki, nM) |

| Lead-01 | L-Phe (Native) | 15 | 450 |

| Analog-02 | D-Phe | >240 | 120 |

| Analog-03 | L-Phe(3-CN) | 18 | 310 |

| Analog-04 | D-Phe(3-CN) | >240 | 8 |

This hypothetical data illustrates a common observation in medicinal chemistry: the D-amino acid provides a significant stability enhancement, while the cyano group provides a substantial boost in binding affinity. The combination of both modifications in Analog-04 results in a vastly superior drug candidate.

Conclusion and Future Directions

This compound is a prime example of a rationally designed building block that provides medicinal chemists with precise tools to solve complex pharmacological challenges. Its utility is firmly established in the context of serine protease inhibition, and the underlying principles of enhanced stability and novel electronic interactions are broadly applicable across diverse target classes. As drug discovery moves towards more complex targets, such as protein-protein interactions and allosteric modulation, the demand for UAAs that offer this level of conformational and chemical control will only intensify. The continued exploration of this compound and its derivatives will undoubtedly contribute to the development of next-generation therapeutics with superior efficacy and safety profiles.

References

- 1. biosynth.com [biosynth.com]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 205445-56-3: 3-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-… [cymitquimica.com]

- 7. lifetein.com [lifetein.com]

- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. books.rsc.org [books.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. advancedchemtech.com [advancedchemtech.com]

- 13. bachem.com [bachem.com]

- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oatext.com [oatext.com]

- 16. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 18. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. peptide.com [peptide.com]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to Leveraging Boc-D-Phe(3-CN)-OH for the Study of Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of non-canonical amino acids into peptides and proteins has become a cornerstone of modern chemical biology and drug discovery. Among these, Boc-D-Phe(3-CN)-OH, a Boc-protected D-phenylalanine derivative bearing a nitrile group at the meta position, offers a unique and versatile tool for elucidating the intricacies of protein interactions. This guide provides a comprehensive technical overview of the core principles and practical methodologies for utilizing this compound. We will explore its dual utility: first, as a precursor to potent 3-amidinophenylalanine-based enzyme inhibitors, and second, as a subtle yet powerful spectroscopic probe. This document is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively integrate this compound into their research, from peptide synthesis to quantitative interaction analysis.

Introduction: The Strategic Advantage of the Nitrile Moiety

The nitrile group (—C≡N) is a small, minimally perturbing functional group with a significant dipole moment and the ability to act as a hydrogen bond acceptor. In the context of protein-ligand interactions, these properties make it an invaluable functional group. It can serve as a bioisostere for carbonyl or hydroxyl groups and can form key interactions with backbone amides or specific side chains within a protein's binding pocket.

This compound provides a stable, protected building block for introducing 3-cyanophenylalanine into a peptide sequence via solid-phase peptide synthesis (SPPS). The D-configuration of the amino acid is particularly significant as it often imparts increased resistance to proteolytic degradation, a critical feature for developing therapeutic peptides.

The primary applications of incorporating 3-cyanophenylalanine, and therefore using this compound, fall into two main categories:

-

As a Precursor to Potent Inhibitors: The nitrile group can be chemically converted into a positively charged amidine group. Peptides containing 3-amidinophenylalanine have been shown to be highly potent and selective inhibitors of serine proteases, such as thrombin and matriptase, by mimicking the guanidinium group of arginine.

-

As a Spectroscopic Probe: The nitrile's stretching vibration is highly sensitive to its local electrostatic environment. This sensitivity allows it to be used as an infrared (IR) probe to report on changes in hydration, hydrogen bonding, and electric fields within a protein's active site upon ligand binding. Furthermore, the cyanophenylalanine moiety possesses fluorescent properties that can be modulated by its environment, offering another channel for observing binding events.

This guide will focus on the practical application of this compound as a tool to create peptide-based inhibitors for studying protein interactions, a pathway that has been successfully employed in drug development.

Rationale and Experimental Design

The decision to incorporate this compound into a peptide designed to study a specific protein interaction, particularly with a serine protease, is driven by a structure-based drug design rationale. Serine proteases typically have a deep S1 pocket that accommodates the side chain of the substrate, with a conserved aspartate residue at the bottom that forms a salt bridge with the positively charged side chains of arginine or lysine.

By synthesizing a peptide with 3-cyanophenylalanine and subsequently converting it to 3-amidinophenylalanine, a potent inhibitor can be created that leverages this key interaction.

A Senior Application Scientist's Guide to Investigating Enzyme Activity with Boc-D-Phe(3-CN)-OH

Introduction

In the landscape of modern drug discovery and chemical biology, the exploration of non-natural amino acids as probes and inhibitor scaffolds is a cornerstone of innovation. Among these, Boc-D-Phe(3-CN)-OH , a derivative of D-phenylalanine, stands out due to a key structural feature: a nitrile (cyanophenyl) moiety. This functional group is not merely a structural modification; it is an electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic residues within an enzyme's active site.[1][2] This property makes this compound a compelling candidate for inhibiting specific classes of enzymes, particularly proteases.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to methodically investigate the enzyme inhibitory potential of this compound. Moving beyond rote protocols, we will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system to produce robust, reliable, and insightful data. We will focus on the logical progression from understanding the molecule's chemical nature to designing and executing rigorous kinetic and mechanistic studies.

Section 1: The Inhibitor: A Structural and Mechanistic Overview

A thorough understanding of the inhibitor's structure is paramount to forming a logical hypothesis for its biological targets and mechanism of action.

Chemical Profile of this compound

Before initiating any biological assay, it is critical to confirm the identity and properties of the compound.

| Property | Value | Source(s) |

| Full Chemical Name | (2R)-2-(tert-butoxycarbonylamino)-3-(3-cyanophenyl)propanoic acid | [3] |

| Synonyms | Boc-3-cyano-D-phenylalanine, Boc-D-3-Cyanophe | [3][4] |

| CAS Number | 205445-56-3 | [4][5] |

| Molecular Formula | C₁₅H₁₈N₂O₄ | [4][5] |

| Molecular Weight | 290.31 g/mol | [3][5] |

| Appearance | White to off-white solid | N/A |

Deconstructing the Pharmacophore

Each component of this compound has a distinct role that informs its potential as an enzyme inhibitor.

-

The Boc Group (tert-butyloxycarbonyl): This is a standard amine protecting group used in peptide synthesis. In the context of a small molecule inhibitor, it serves to cap the N-terminus, increasing hydrophobicity and potentially influencing interactions with the enzyme's binding pockets. Its bulk can also provide steric hindrance that may contribute to selectivity.

-

The D-Phenylalanine Scaffold: Nature predominantly utilizes L-amino acids. The inclusion of a D-enantiomer is a deliberate strategic choice. Peptides and molecules containing D-amino acids are significantly more resistant to degradation by endogenous proteases, which are stereospecific for L-amino acids.[6][7] This enhanced stability increases the molecule's potential in vivo half-life, a critical attribute for therapeutic candidates.[8] Furthermore, the phenyl ring provides a hydrophobic pharmacophore that is often recognized by the S1 or S2 pockets of many proteases.

-

The Nitrile "Warhead": The cyano group is the key to this molecule's reactive potential. The carbon atom of the nitrile is electrophilic, making it susceptible to nucleophilic attack.[1][2] This feature allows it to act as a covalent warhead, targeting nucleophilic amino acid residues like cysteine or serine, which are often the catalytic residues in protease active sites.[2][9][10]

Hypothesis-Driven Target Selection

Based on its structure, the most logical enzyme targets for this compound are proteases whose catalytic mechanism involves a key nucleophilic residue.

-

Cysteine Proteases: This is the most probable target class. These enzymes, which include cathepsins and caspases, utilize a catalytic dyad where a cysteine residue acts as the primary nucleophile.[10][11] The thiol group of cysteine is a potent nucleophile that can readily attack the electrophilic nitrile.[1][9] Cathepsin K, a cysteine protease crucial in bone resorption, is a well-documented target for nitrile-based inhibitors.[10][12]

-

Serine Proteases: This class, which includes enzymes like Dipeptidyl Peptidase-4 (DPP-IV), uses a serine residue as its catalytic nucleophile.[13] The hydroxyl group of serine can also attack the nitrile warhead, making serine proteases a viable secondary target class for investigation.[1][2]

Section 2: The Covalent Inhibition Mechanism

The inhibitory action of this compound is predicated on the formation of a covalent adduct with the target enzyme.

Interaction with Cysteine Proteases

Cysteine proteases operate via a catalytic dyad, typically composed of a cysteine and a histidine residue.[10] The inhibition by a nitrile-containing compound proceeds as follows:

-

Deprotonation: The active site histidine acts as a general base, abstracting a proton from the cysteine's thiol group to form a highly nucleophilic thiolate anion.

-

Nucleophilic Attack: The cysteine thiolate attacks the electrophilic carbon of the nitrile group on this compound.

-

Adduct Formation: This attack results in the formation of a covalent, yet often reversible, thioimidate adduct, which effectively inactivates the enzyme.[1][9] The stability of this adduct is key to the inhibitor's potency.

References

- 1. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C15H18N2O4 | CID 7021063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. calpaclab.com [calpaclab.com]

- 6. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifetein.com [lifetein.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 11. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. mdpi.com [mdpi.com]

The Strategic Incorporation of Boc-D-Phe(3-CN)-OH: A Technical Guide for the Development of Bioactive Peptides

Abstract

The pursuit of novel therapeutics with enhanced potency, selectivity, and metabolic stability has led to the exploration of unnatural amino acids as integral components of peptide-based drug candidates. Among these, Boc-D-Phe(3-CN)-OH, a D-phenylalanine derivative featuring a cyano group at the meta position of the phenyl ring, has emerged as a critical building block. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the strategic utilization of this compound in the synthesis of bioactive peptides. We will delve into the rationale behind its selection, detailed protocols for its incorporation, and its application in the generation of potent enzyme inhibitors, supported by mechanistic insights and comprehensive characterization methodologies.

Introduction: The Rationale for Unnatural Amino Acids in Peptide Drug Discovery

Peptides offer a compelling therapeutic modality due to their high specificity and potency. However, native peptides are often hampered by poor metabolic stability and limited oral bioavailability. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations.[1] UAAs can introduce novel chemical functionalities, enforce specific secondary structures, and enhance resistance to proteolytic degradation.

This compound is a particularly intriguing UAA for several reasons:

-